molecular formula C15H31NO3 B12515117 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- CAS No. 741252-83-5

3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)-

Cat. No.: B12515117
CAS No.: 741252-83-5
M. Wt: 273.41 g/mol
InChI Key: UHQABFPGJGCQHD-RBSFLKMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- is a complex organic compound with a piperidine ring structure. This compound is characterized by the presence of hydroxyl groups at the 3 and 4 positions of the piperidine ring, a hydroxymethyl group at the 5 position, and a nonyl chain attached to the nitrogen atom. The stereochemistry of the compound is specified by the (3R,4R,5R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- typically involves multi-step organic reactions. One common approach is the reduction of a suitable precursor, such as a piperidine derivative, followed by functional group modifications to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and protective groups to ensure selective reactions at specific positions on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives of the original compound.

Scientific Research Applications

3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites on enzymes, influencing their activity. The nonyl chain can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Piperidinediol, 5-(hydroxymethyl)-, (3R,4R,5S)-rel-: This compound has a similar structure but differs in the stereochemistry at the 5 position.

    3,4-Piperidinediol, 5-(hydroxymethyl)-, (3R,4R,5R)-rel-: This compound lacks the nonyl chain, making it less hydrophobic.

Uniqueness

The presence of the nonyl chain in 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- imparts unique hydrophobic properties, which can influence its interactions with biological molecules and its solubility in different solvents. The specific stereochemistry also plays a crucial role in determining its biological activity and selectivity.

Properties

CAS No.

741252-83-5

Molecular Formula

C15H31NO3

Molecular Weight

273.41 g/mol

IUPAC Name

(3R,4R,5R)-5-(hydroxymethyl)-1-nonylpiperidine-3,4-diol

InChI

InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-16-10-13(12-17)15(19)14(18)11-16/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1

InChI Key

UHQABFPGJGCQHD-RBSFLKMASA-N

Isomeric SMILES

CCCCCCCCCN1C[C@@H]([C@H]([C@@H](C1)O)O)CO

Canonical SMILES

CCCCCCCCCN1CC(C(C(C1)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.